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TRICHLOROBUTENE)

Cat. No.: B086036
CAS No.: 13279-84-0
M. Wt: 159.44 g/mol
InChI Key: AKQZPPKQVZVYCC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Chlorinated Butenes

The study of chlorinated hydrocarbons dates back to the 19th century, with significant advancements in their production and application occurring throughout the 20th century. universiteitleiden.nl Chlorinated butenes, as a specific class, gained prominence with the development of synthetic rubbers. britannica.com For instance, 1,3-butadiene (B125203) became a crucial monomer in the production of synthetic rubber, and its chlorination reactions, yielding compounds like dichlorobutenes and trichlorobutenes, were extensively investigated. britannica.com Early research was largely driven by industrial applications, particularly in the production of polymers and as intermediates for other chemicals. smolecule.comhaz-map.comnih.gov Over time, the focus of research has expanded to include more detailed investigations into the reaction mechanisms, isomeric forms, and the environmental fate of these compounds. pops.int The development of sophisticated analytical techniques has allowed for a deeper understanding of the complex mixtures and reaction pathways involved in the chlorination of butenes. escholarship.org

Isomeric Considerations and Structural Diversity within Trichlorobutene

The chemical formula C4H5Cl3 can represent numerous constitutional and geometric isomers of trichlorobutene, each with unique physical and chemical properties. The position of the double bond and the chlorine atoms on the four-carbon chain leads to this structural diversity. ontosight.ai

Some of the notable isomers include:

2,3,4-Trichloro-1-butene (B1195082): This isomer is a colorless liquid and is a key intermediate in the synthesis of chloroprene (B89495). smolecule.comhaz-map.comnih.gov

1,2,3-Trichloro-2-butene: A colorless liquid synthesized through the chlorination of butene isomers. ontosight.ai

1,2,4-Trichloro-2-butene: This isomer is also a colorless liquid and is utilized as an intermediate in the production of various chemicals. ontosight.ai

3,3,4-Trichloro-1-butene: Another isomeric form of trichlorobutene. guidechem.com

1,3,4-Trichloro-1-butene: Can be obtained through the pyrolytic decomposition of 1,2,3,4-tetrachlorobutane (B46602) and exists as low-melting and high-melting isomers. google.com

The specific arrangement of atoms in each isomer significantly influences its reactivity, boiling point, density, and potential applications. For example, the presence of a double bond allows for addition reactions, while the chlorine atoms can undergo substitution reactions. smolecule.com The study of these isomers is crucial for controlling chemical reactions and synthesizing desired products with specific properties.

Significance of Trichlorobutene as a Synthetic Building Block

Trichlorobutenes are highly valued as synthetic building blocks in organic chemistry due to their reactive nature. ontosight.ai The presence of both a double bond and multiple chlorine atoms allows for a wide range of chemical transformations.

Key synthetic applications include:

Synthesis of Dienes: Dehydrochlorination of trichlorobutene isomers can yield dichlorobutadienes, which are important monomers in the production of synthetic rubbers and other polymers. For instance, 1,3-dichloro-1,3-butadiene is produced from 1,3,4-trichloro-1-butene. google.com

Nucleophilic Substitution: The chlorine atoms in trichlorobutene can be replaced by various nucleophiles, such as hydroxides, amines, and thiols, to introduce new functional groups and synthesize a diverse array of compounds. smolecule.com

Addition Reactions: The double bond in trichlorobutene is susceptible to addition reactions with halogens or hydrogen halides, leading to the formation of more saturated and functionalized molecules. smolecule.com

Intermediate for a Range of Chemicals: Trichlorobutenes serve as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.aiontosight.ai For example, 2,3,4-trichloro-1-butene is a precursor in the synthesis of chloroprene. haz-map.comnih.gov

The versatility of trichlorobutene as a synthetic intermediate underscores its importance in the chemical industry for creating complex molecules from simpler starting materials.

Current Research Landscape and Emerging Areas of Investigation

Contemporary research on trichlorobutene and related chlorinated compounds is increasingly focused on sustainability and green chemistry principles. thecalculatedchemist.commdpi.com This includes the development of more efficient and environmentally friendly synthetic methods, the use of less hazardous reagents, and the reduction of waste. thecalculatedchemist.com

Emerging areas of investigation include:

Catalysis: The development of novel catalysts to control the stereoselectivity of chlorination and subsequent reactions, leading to the synthesis of specific isomers with desired properties.

Reaction Optimization: The use of computational modeling and high-throughput screening to optimize reaction conditions for the synthesis and transformation of trichlorobutenes, improving yields and reducing byproducts.

Environmental Fate and Degradation: Studies on the environmental persistence, bioaccumulation, and degradation pathways of trichlorobutenes are crucial for assessing their environmental impact. ontosight.aiontosight.ai Research into bioremediation and other methods for breaking down these compounds is an active area of interest.

Novel Applications: Exploration of new applications for trichlorobutene-derived compounds in areas such as materials science and medicinal chemistry, driven by the unique properties imparted by the chlorine atoms. rsc.orgenamine.net

The integration of advanced analytical techniques and computational chemistry is expected to further accelerate discoveries and innovations in the field of chlorinated butenes. appleacademicpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5Cl3 B086036 TRICHLOROBUTENE) CAS No. 13279-84-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13279-84-0

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

4,4,4-trichlorobut-1-ene

InChI

InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2

InChI Key

AKQZPPKQVZVYCC-UHFFFAOYSA-N

SMILES

C=CCC(Cl)(Cl)Cl

Canonical SMILES

C=CCC(Cl)(Cl)Cl

Other CAS No.

13279-84-0

physical_description

Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.

Synonyms

4,4,4-Trichloro-1-butene

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Trichlorobutene

Direct Chlorination Processes

Direct chlorination involves the reaction of elemental chlorine with a hydrocarbon backbone. The specific mechanism of this chlorination can proceed through either electrophilic addition or free-radical pathways, largely dependent on the reaction conditions and the substrate.

Electrophilic Addition Mechanisms

The addition of halogens like chlorine across the double bond of an alkene is a fundamental reaction in organic chemistry. libretexts.org This process is typically an electrophilic addition, which occurs when reacting alkenes with chlorine (Cl₂) or bromine (Br₂). libretexts.org The reaction with butene or its derivatives to form chlorinated butanes is a classic example of this mechanism.

The mechanism for the halogenation of an alkene involves the formation of a cyclic halonium ion intermediate. libretexts.orgdocbrown.info When a chlorine molecule approaches the electron-rich π bond of the alkene, the chlorine molecule becomes polarized. The π electrons of the alkene attack the closer, electrophilic chlorine atom, displacing the other chlorine atom as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the attacking chlorine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a chloronium ion. libretexts.orgdocbrown.info

In the second step, the chloride ion attacks one of the carbon atoms of the chloronium ion from the side opposite the ring (anti-addition). libretexts.orgjove.com This nucleophilic attack opens the ring to yield a vicinal dihalide, where the two chlorine atoms are on adjacent carbon atoms. libretexts.org For instance, the chlorination of but-2-ene proceeds through a chloronium ion intermediate to produce 2,3-dichlorobutane. quora.comacs.org The stereochemistry of the starting alkene determines the stereochemistry of the resulting dichloride. libretexts.org

Table 1: Key Features of Electrophilic Addition of Chlorine

Feature Description
Reagents Alkene (e.g., Butene), Chlorine (Cl₂)
Intermediate Cyclic chloronium ion
Key Step Nucleophilic attack by chloride ion
Stereochemistry Typically anti-addition

| Initial Product | Vicinal dichloride |

Free-Radical Chlorination Routes

Free-radical chlorination provides an alternative route for synthesizing chlorinated alkanes and can be initiated by ultraviolet (UV) light or high temperatures (around 300°C). libretexts.orglibretexts.org This method involves a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. libretexts.orgbyjus.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine free radicals (Cl•). This step requires an input of energy, typically from UV light or heat. libretexts.orgbyjus.com

Propagation: This stage consists of two repeating steps that generate the product and regenerate a radical to continue the chain. libretexts.org

A chlorine radical abstracts a hydrogen atom from the alkane (or alkene), forming hydrogen chloride (HCl) and an alkyl radical. byjus.com

The newly formed alkyl radical then reacts with another chlorine molecule (Cl₂) to yield the chlorinated hydrocarbon product and a new chlorine radical. byjus.com This new radical can then participate in another cycle of the propagation step.

Termination: The chain reaction ceases when the free radicals are consumed by reacting with each other. libretexts.org This can happen in several ways, such as two chlorine radicals combining to reform Cl₂, an alkyl radical and a chlorine radical combining to form the final product, or two alkyl radicals combining to form a larger alkane. libretexts.org

Free-radical chlorination of butane (B89635) can lead to a mixture of monochlorinated products, and further reaction can produce di-, tri-, and tetrachlorinated butanes. google.comunacademy.com The selectivity of the reaction is often low, as the highly reactive chlorine radical is not very discriminating about which hydrogen atom it abstracts. libretexts.org

Conversion from Butene and its Derivatives

The synthesis of trichlorobutene often starts from butene or its already chlorinated derivatives. ontosight.ai The choice of starting material and reaction conditions allows for a degree of control over the final isomeric product.

Halogenation of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as alkenes and their derivatives, are readily converted into more saturated compounds through halogenation. testbook.com The synthesis of trichlorobutene can be achieved by the chlorination of monochlorobutenes. For example, 1,2,3-trichlorobutane (B98501) can be synthesized by the chlorination of monochlorobutenes derived from 1,3-butadiene (B125203). The subsequent dehydrochlorination of this trichlorobutane can then yield dichlorobutene (B78561) isomers. google.com

A patented method describes the preparation of 2,2,3-trichlorobutane (B78562) by chlorinating 2-chloro-butene-2 in the liquid phase in the absence of light and in the presence of a catalyst like stannic chloride or ferric chloride. google.com Another process involves the chlorination of 2,2-dichlorobutane (B1583581) with UV light to jointly manufacture 2,2,3- and 1,3,3-trichlorobutanes. google.com

The chlorination of 1-chlorobutane (B31608) via a free-radical mechanism can also produce a mixture of dichlorobutane isomers, which could potentially be chlorinated further to yield trichlorobutenes or their saturated precursors.

Reaction Mechanisms for Selective Chlorination

Achieving selectivity in chlorination reactions is a significant challenge, especially in free-radical processes. The distribution of isomeric products depends on both statistical factors (the number of available hydrogens at each position) and the relative reactivity of different types of C-H bonds.

In the free-radical chlorination of a molecule like 1-chlorobutane, the chlorine radical can abstract a hydrogen from any of the four carbon atoms. The stability of the resulting alkyl radical intermediate is a key factor determining the product ratio. Secondary radicals are more stable than primary radicals, and this influences the reaction's regioselectivity. However, the electron-withdrawing effect of the existing chlorine atom also plays a crucial role, strengthening the C-H bonds on the adjacent carbons and making them less likely to be attacked. For 1-chlorobutane, this effect suggests that the C-H bonds on C3 would be the weakest, making 1,3-dichlorobutane (B52869) a major product.

In electrophilic addition, selectivity is governed by the Markovnikov rule for unsymmetrical reagents. For reagents like hypochlorous acid (HOCl), the electrophilic species (in this case, chlorine) adds to the double bond to form the most stable carbocation intermediate, which is then attacked by the nucleophile (hydroxide). libretexts.org While elemental chlorine (Cl₂) is a symmetrical molecule, its reaction with unsymmetrical alkenes can also lead to regioselectivity if the intermediate chloronium ion has carbons with differing stability, influencing where the subsequent nucleophilic attack occurs.

Table 2: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane

Product Isomer Relative Abundance (%)* Factors Influencing Formation
1,1-Dichlorobutane 17 Statistical factor, C-H bond strength at C1
1,2-Dichlorobutane 30 Secondary radical stability, inductive effect
1,3-Dichlorobutane 35 Secondary radical stability, weaker C-H bond
1,4-Dichlorobutane 18 Primary radical stability, statistical factor

Indirect Synthesis Pathways

Besides direct chlorination, trichlorobutenes can be prepared through indirect, multi-step synthetic routes. One such method involves the dehydrochlorination of tetrachlorobutanes. For instance, 2,3-dichloro-1,3-butadiene (B161454) can be produced by the double dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602). molaid.com This suggests that a single dehydrochlorination of a tetrachlorobutane could yield a trichlorobutene.

Another documented indirect pathway involves the reaction of a highly substituted nitro-butadiene with an arylhydrazine. This reaction proceeds through the formation of a trichlorobutene intermediate, which then undergoes further reactions to form heterocyclic compounds. beilstein-journals.org Similarly, the dehydrochlorination of 1,2,3-trichlorobutane is a known method to produce a mixture of dichlorobutene isomers, highlighting the reversible nature of hydrochlorination/dehydrochlorination steps that can be manipulated in a synthetic sequence. google.comgoogle.comgoogle.com These types of reactions demonstrate the utility of building up complexity and functionality through a series of controlled chemical transformations.

Transformation from Nitro-Substituted Butadienes

The synthesis of trichlorobutene derivatives can be achieved through the transformation of nitro-substituted butadienes. Research into the chemistry of polyhalogenated nitrobutadienes has revealed that these compounds are valuable precursors for a variety of chemical transformations. beilstein-journals.org One notable pathway involves the reaction of a highly substituted nitro-diene with nucleophiles like arylhydrazines. beilstein-journals.orgbeilstein-journals.org

In a specific example, the treatment of a nitro-substituted butadiene, compound 25 , with arylhydrazines leads to the initial formation of a trichlorobutene intermediate, labeled as I . beilstein-journals.orgbeilstein-journals.org This transformation occurs through the addition of the arylhydrazine to the nitro-diene. beilstein-journals.org This step represents a key synthetic route where the butadiene backbone is converted into a trichlorobutene structure, setting the stage for subsequent reactions. The reaction demonstrates how the nitro and chloro substituents on the butadiene skeleton direct the outcome of the nucleophilic addition to yield the trichlorobutene derivative. beilstein-journals.org

Role of Intermediates in Trichlorobutene Formation

In the reaction pathway starting from nitro-substituted butadienes, the trichlorobutene species formed is itself a crucial, albeit transient, intermediate. beilstein-journals.org This intermediate is not the final isolated product but a key step in a cascade reaction leading to more complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

Following the formation of the trichlorobutene intermediate (I ) from the addition of arylhydrazine to the nitro-substituted butadiene (25 ), this intermediate undergoes further transformation. beilstein-journals.org A subsequent elimination reaction occurs, leading to a diaminobutadiene intermediate (II ), which then tautomerizes to a more stable amidine (III ). beilstein-journals.orgbeilstein-journals.org This sequence highlights the role of the initial trichlorobutene as a pivotal, short-lived species that enables the construction of the final product. The reactivity of the trichlorobutene intermediate drives the progression of the reaction cascade toward the ultimate formation of functionalized pyrazoles. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Trichlorobutene

Nucleophilic Substitution Reactions

The presence of chlorine atoms, which are effective leaving groups, renders trichlorobutene susceptible to nucleophilic substitution reactions. These reactions involve the replacement of a chlorine atom by a nucleophile, such as a hydroxide (B78521) ion, amine, or thiol. smolecule.com The specific isomer of trichlorobutene and the reaction conditions, including the nature of the nucleophile and solvent, significantly influence the outcome of these substitutions.

Regioselectivity and Stereoselectivity Studies

The regioselectivity of nucleophilic substitution on trichlorobutene isomers is a critical aspect of its chemistry. For instance, in reactions involving 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, the substitution occurs specifically at the internal chlorine atom (at position 3). This substitution is accompanied by a prototropic allyl rearrangement to yield 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net This demonstrates a clear preference for substitution at a specific chlorinated carbon, guided by the electronic and steric environment of the molecule.

Studies on other chlorinated butenes, while not directly on a specific "trichlorobutene," provide insights that can be extrapolated. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide results in a mixture of 2-buten-1-ol and 1-buten-3-ol, indicating that nucleophilic attack can occur at both the α- and γ-positions relative to the leaving group, a phenomenon known as allylic rearrangement (SN1' or SN2'). encyclopedia.pub The principles of regioselectivity are also influenced by factors like the hard-soft acid-base (HSAB) principle, where the nature of the nucleophile and the electrophilic carbon center dictates the site of attack. dalalinstitute.com

Stereoselectivity in nucleophilic substitutions is also a key consideration, particularly when chiral centers are involved or can be formed. While specific stereoselectivity studies on trichlorobutene are not extensively detailed in the provided results, the general principles of SN1 and SN2 reactions apply. SN2 reactions proceed with an inversion of configuration at a stereogenic center, whereas SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization. uci.edu

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions are crucial for understanding the reaction mechanism. The rate of substitution can be influenced by the structure of the alkyl halide, the strength of the nucleophile, and the nature of the leaving group and solvent. uci.edu For example, SN2 reactions are second-order, with the rate depending on the concentrations of both the substrate and the nucleophile, while SN1 reactions are first-order, with the rate depending only on the substrate concentration. uci.edu

Thermodynamically, the feasibility of a substitution reaction is determined by the change in Gibbs free energy. A reaction is spontaneous if the products are more stable than the reactants. libretexts.org However, a thermodynamically favorable reaction may not proceed at an observable rate if the activation energy is too high, highlighting the interplay between thermodynamics and kinetics. libretexts.orgwikipedia.org The stability of the resulting products, such as the formation of stronger bonds, often drives the reaction forward.

Elimination Reactions

Elimination reactions, particularly dehydrochlorination, are a prominent feature of the reactivity of trichlorobutenes. These reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form a double bond, and are typically promoted by bases. wikipedia.org

Dehydrochlorination Pathways

Dehydrochlorination is the primary pathway for the conversion of chlorinated butenes into less chlorinated and more unsaturated compounds. For instance, 2,3,4-trichloro-1-butene (B1195082) can be dehydrochlorinated to produce 2,3-dichloro-1,3-butadiene (B161454), a valuable monomer for copolymerization with chloroprene (B89495). chempap.org This process is often carried out using a base, such as sodium hydroxide in a methanolic solution. chempap.org The reaction generally follows a β-elimination pathway, where a proton is abstracted from the carbon atom adjacent (β) to the carbon bearing the chlorine atom (α). mgscience.ac.in

The mechanism of dehydrochlorination can be either E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. mgscience.ac.in This mechanism is favored by strong bases. libretexts.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by the removal of a proton by a base. matanginicollege.ac.in

A kinetic study of the dehydrochlorination of 2,3,4-trichloro-1-butene and 2,3,3-trichloro-1-butene (B1206448) by a methanolic solution of sodium hydroxide revealed that both reactions follow second-order kinetics, indicating an E2 mechanism. chempap.org

Orientation in Base-Promoted Elimination

The orientation of elimination, which determines the position of the newly formed double bond, is governed by Zaitsev's rule and the Hofmann rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. libretexts.org This is often the case when using small, strong bases. libretexts.org

In the case of trichlorobutenes, the position of the chlorine atoms and the available β-hydrogens dictates the possible products. For example, the dehydrochlorination of 2,3,4-trichloro-1-butene leads to the formation of 2,3-dichloro-1,3-butadiene. chempap.org The reaction rate is significantly influenced by the specific isomer, with 2,3,4-trichloro-1-butene reacting much faster than 2,3,3-trichloro-1-butene under the same conditions. chempap.org This difference in reactivity is attributed to the position of the chlorine atoms and the relative ease of proton abstraction and chloride ion elimination.

ReactantProductBase/SolventReaction Type
2,3,4-Trichloro-1-butene2,3-Dichloro-1,3-butadieneNaOH/MethanolDehydrochlorination (E2) chempap.org
3,4-Dichloro-1-butene (B1205564)ChloropreneDilute NaOHDehydrochlorination wikipedia.org
1,2,3-Trichlorobutene-3Dichlorobutadiene-1,3Alkali metal hydroxideDehydrochlorination justia.com

Oxidation and Reduction Transformations

Trichlorobutenes can undergo both oxidation and reduction reactions, further expanding their synthetic utility.

Oxidation: The double bond in trichlorobutene makes it susceptible to oxidation. Oxidizing agents can react with the double bond to form epoxides or diols. smolecule.com For example, potassium permanganate (B83412) or osmium tetroxide can be used for such transformations. smolecule.com The presence of electron-withdrawing chlorine atoms can influence the reactivity of the double bond towards oxidation.

Reduction: Reduction of trichlorobutenes can lead to less chlorinated compounds. For instance, reductive dechlorination can occur in the presence of granular iron. canada.ca This process is a redox reaction where the chlorinated compound is reduced. canada.ca Additionally, trichlorobutenes can react with reducing agents in general. ilo.org

TransformationReagent/ConditionPotential Product(s)
OxidationPotassium permanganate, Osmium tetroxideEpoxides, Diols smolecule.com
ReductionGranular ironLess chlorinated butenes/butadienes canada.ca

Electrochemical Reduction Studies

Electrochemical reduction offers an alternative method for the transformation of organic compounds. This technique involves the use of an electric current to drive a chemical reaction. nsf.gov For chlorinated compounds, electrochemical reduction can lead to dehalogenation.

While specific studies focusing solely on the electrochemical reduction of trichlorobutene are not extensively detailed in the provided results, the principles of electrochemical reduction of similar compounds can be inferred. Electrochemical reduction of carbon dioxide, for example, is a widely studied process that involves multiple electron and proton transfer steps to convert CO2 into various products. uq.edu.au These reactions are typically carried out in an electrochemical cell, which may consist of a three-electrode batch cell for initial studies. nsf.gov

The effectiveness and selectivity of electrochemical reduction are highly dependent on the catalyst material, the electrolyte, and the applied potential. uq.edu.au For instance, in CO2 reduction, copper-based catalysts have been shown to produce a variety of hydrocarbons. researchgate.net The stability and selectivity of these catalysts are crucial for achieving high yields of the desired product. The local environment of the catalyst, including the presence of contaminants, can also influence the reaction outcome.

Addition Reactions Across the Double Bond

The carbon-carbon double bond in trichlorobutene is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions. savemyexams.com These reactions involve the breaking of the pi bond and the formation of two new single bonds.

Electrophilic Addition of Halogens

The electrophilic addition of halogens, such as bromine (Br2) and chlorine (Cl2), to alkenes is a well-established reaction. libretexts.org As a halogen molecule approaches the double bond of trichlorobutene, the electron-rich double bond repels the electrons in the halogen-halogen bond, inducing a dipole moment. libretexts.orglibretexts.org This polarization leads to heterolytic cleavage of the halogen bond, generating a positively charged electrophilic halogen species. libretexts.orglibretexts.org

The mechanism proceeds in two main steps. First, the electrophilic halogen attacks the double bond, forming a cyclic halonium ion intermediate. libretexts.orglibretexts.org In the second step, the halide anion attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen attack, following a mechanism similar to an SN2 reaction. libretexts.orglibretexts.org This results in an anti-addition of the two halogen atoms across the double bond, yielding a vicinal dihalide. libretexts.orglibretexts.org

The stereochemistry of the starting alkene influences the stereochemistry of the product. The reaction is stereospecific, meaning that different stereoisomers of the reactant will produce different stereoisomers of the product. libretexts.org The choice of solvent is also important, with inert solvents like carbon tetrachloride (CCl4) often being used. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are valuable for forming cyclic structures, often with high stereospecificity and regioselectivity. libretexts.org

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). libretexts.org While trichlorobutene itself is not a diene, it can act as a dienophile in reactions with conjugated dienes. The presence of electron-withdrawing chloro groups can enhance the dienophilic character of the double bond.

Another type of cycloaddition is the [3+2] cycloaddition. For instance, a study on the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides demonstrated a polar, irreversible [3+2] cycloaddition. mdpi.com In this case, the trichloromethyl-substituted alkene acts as a strong electrophile. mdpi.com

The feasibility and outcome of cycloaddition reactions are governed by factors such as orbital symmetry, the electronic nature of the reactants (HOMO-LUMO interactions), and thermodynamics. libretexts.orgmdpi.com For example, the Gibbs free energy change (ΔG = ΔH – TΔS) can predict the spontaneity of the reaction. libretexts.org Photochemical activation can also induce cycloaddition reactions that are not favorable under thermal conditions. wikipedia.org

Rearrangement Processes and Isomerization Dynamics

Trichlorobutene can undergo rearrangement and isomerization reactions, leading to different structural isomers. These processes can be influenced by thermal conditions or the presence of catalysts.

Thermal rearrangements of aromatic hydrocarbons, for instance, are unimolecular reactions that involve the reorganization of the carbon skeleton upon heating. wikipedia.org While trichlorobutene is not aromatic, similar principles of bond migration can apply. For example, research has noted the rearrangement of unsaturated bonds in the products of reactions involving chlorinated butenes. canada.ca Dichlorobutene (B78561) isomerization has also been specifically mentioned. canada.ca

Isomerization can also occur during other chemical processes. For example, photochemical irradiation of alkenes can lead to cis-trans isomerization. slideshare.net Additionally, rearrangement reactions can be a part of more complex transformations. The Overman rearrangement, for example, involves a canada.cacanada.ca-sigmatropic rearrangement of allylic trichloroacetimidates. thermofisher.com While not a direct reaction of trichlorobutene, it highlights a class of rearrangements involving chlorinated organic molecules.

The study of such rearrangements is crucial for understanding the stability of different isomers and the potential for interconversion under various reaction conditions.

Derivatives and Advanced Synthetic Applications of Trichlorobutene

Synthesis of Functionalized Heterocycles

The polyfunctional nature of trichlorobutene isomers suggests their potential as precursors for heterocyclic compounds. The chlorine atoms can act as leaving groups in nucleophilic substitution and cyclization reactions, while the double bond offers a site for various addition and rearrangement reactions. However, specific literature detailing the direct synthesis of many heterocycles from trichlorobutene is not extensively documented. The following sections discuss the theoretical potential and available research findings for the synthesis of key heterocyclic families.

Pyrazoles are a well-known class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While direct synthesis from trichlorobutene is not commonly reported, the transformation of trichlorobutene into a suitable precursor is a plausible pathway.

Research on related chlorinated butenones demonstrates the feasibility of reactions with hydrazine derivatives. For instance, studies on 3,4,4-trichloro-1-aryl-3-buten-1-ones, which can be conceptually derived from trichlorobutene, show that they react with amines and substituted hydrazines. A notable reaction is that of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with 2,4-dinitrophenylhydrazine, which yields the corresponding 2,4-dinitrophenylhydrazone without the expected cyclization into a pyrazole (B372694) under the studied conditions. researchgate.net However, this reaction confirms the reactivity of the carbonyl group in such chlorinated systems towards hydrazines, which is the initial step in pyrazole formation.

The reaction of the same substrate with other amines leads to the substitution of the internal chlorine atom, accompanied by a prototropic rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net This highlights the reactive nature of the chlorine atoms and the potential for creating intermediates that, upon reaction with hydrazine, could lead to pyrazole rings.

Table 1: Reaction of a Trichlorobutenone Derivative with Hydrazine

ReactantReagentProductObservationsReference
3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one2,4-dinitrophenylhydrazine3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one 2,4-dinitrophenylhydrazoneFormation of hydrazone; no pyrazole cyclization observed. researchgate.net

Further research is required to establish optimized conditions for the direct cyclization of trichlorobutene-derived intermediates into pyrazole derivatives.

Pyrimidines and their fused derivatives, pyridopyrimidines, are core structures in numerous biologically active compounds, including nucleic acids. The most common synthetic route to pyrimidines involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

The application of trichlorobutene as a direct precursor for these heterocycles is not well-documented in scientific literature. Theoretically, trichlorobutene could be converted into a 1,3-dielectrophilic species, which could then react with an amidine to form a pyrimidine (B1678525) ring. However, published synthetic routes for chlorinated pyrimidines typically start from materials already containing the pyrimidine ring or from simpler, more direct building blocks like imidoyl chlorides and phosgene. google.comgoogle.com The complexity of controlling the reactivity of the multiple chloro-substituents in trichlorobutene for a selective pyrimidine synthesis presents a significant synthetic challenge.

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. Their synthesis can be achieved through various methods, including the reaction of thioamides with halogens or the cyclization of compounds containing pre-formed C-C-C-N and S fragments. google.comgoogle.com

There is no direct evidence in the reviewed literature for the synthesis of isothiazoles starting from trichlorobutene. General methods for isothiazole (B42339) synthesis often utilize starting materials like β-iminothioamides or α-aminonitriles, which are structurally distinct from trichlorobutene. google.comarkat-usa.orgorganic-chemistry.org The conversion of a halogenated hydrocarbon like trichlorobutene into an isothiazole would likely require a multi-step process to introduce the necessary nitrogen and sulfur functionalities in the correct orientation for cyclization.

Pyrimidine and Pyridopyrimidine Compounds

Formation of Organochlorine Compounds

Trichlorobutene isomers are significant intermediates in the chemical industry, primarily for the production of other chlorinated compounds. Their utility stems from their specific patterns of chlorination and unsaturation, which allow for selective chemical transformations.

Chlorinated hydrocarbons are widely used as industrial solvents for applications such as degreasing metals. While specific large-scale production of common chlorinated solvents directly from trichlorobutene is not its primary application, isomers of trichlorobutane are noted for their use as solvents and intermediates in chemical synthesis. ontosight.aiontosight.ai Trichlorobutene can be considered a precursor in the broader family of chlorinated C4 compounds used in solvent applications. The properties of various trichlorobutene isomers, such as their boiling points and solubility, are critical for these applications. ontosight.aismolecule.com

Table 2: Physical Properties of Selected Trichlorobutene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3,4-Trichloro-1-butene (B1195082)2431-50-7C₄H₅Cl₃159.44155-162
3,4-Dichloro-1-butene (B1205564)760-23-6C₄H₆Cl₂125.00118.6
2,3,3-Trichloro-1-butene (B1206448)-C₄H₅Cl₃161.44134-135

A major industrial application of trichlorobutene is its role as a key intermediate in the synthesis of specialty chemicals. Notably, 3,4-dichloro-1-butene is an essential precursor in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), which is the monomer for the synthetic rubber neoprene. nih.gov The manufacturing process involves the chlorination of butadiene to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. The 3,4-dichloro-1-butene is then dehydrochlorinated to yield chloroprene. nih.gov

Furthermore, 2,3,4-trichloro-1-butene is also utilized as an intermediate for the synthesis of 2,3-dichloro-1,3-butadiene (B161454), which can be used in copolymerization with chloroprene for rubber manufacturing. smolecule.comoecd.org This highlights the importance of trichlorobutene isomers in the polymer and specialty elastomer industries. These compounds are typically produced and used in closed systems due to their reactivity and potential hazards. oecd.org Their use as intermediates extends to the synthesis of fine chemicals, including potential agrochemicals and pharmaceuticals, although specific public examples are less common. ontosight.aievonik.comjubilantingrevia.com

Precursor in Chlorinated Solvent Production

Development of Trichloromethyl-Containing Compounds

The trichloromethyl group serves as a key functional handle in the elaboration of the trichlorobutene skeleton. Its unique electronic properties and reactivity allow for the construction of a range of important chemical structures, including diones and epoxides.

A significant application of trichlorobutene-derived chemistry is the synthesis of 1-substituted 4,4,4-trichlorobutane-1,3-diones. These β-diketones are versatile intermediates for creating various heterocyclic compounds and other complex molecules. researchgate.netresearchgate.net An effective one-pot method for their synthesis involves the acylation of 1-aryl-1,1-dimethoxyethanes with trichloroacetyl chloride, followed by acid hydrolysis. researchgate.net This procedure has been shown to produce a variety of novel 1-aryl-4,4,4-trichloro-1,3-butanediones in high yields, typically ranging from 80% to 97%. researchgate.net

Nuclear Magnetic Resonance (NMR) studies have revealed that these trichloromethyl-β-diketones exist predominantly in the keto-enol form when in solution. researchgate.netcdnsciencepub.com The specific tautomeric form can be influenced by substituents on the molecule. researchgate.net For instance, 4,4,4-trichloro-1-phenylbutan-1,3-dione is primarily in the enol form, while the introduction of a methyl group between the carbonyls shifts the equilibrium towards the diketo form. researchgate.netcdnsciencepub.com The reactivity of these diones is further demonstrated by their cyclocondensation with reagents like oxalyl chloride to produce substituted furan-2,3-diones. thieme-connect.com

Table 1: Examples of Synthesized 1-Aryl-4,4,4-trichlorobutane-1,3-diones
Aryl SubstituentYield (%)Physical StateReference
Phenyl88Yellow Solid researchgate.net
4-Chlorophenyl86Yellow Solid google.com
4-Methoxyphenyl97Yellow Oil researchgate.net
4-Bromophenyl85Yellow Solid researchgate.net
4-Methylphenyl92Yellow Solid researchgate.net

Epoxy-trichlorobutane systems, specifically 1,2-epoxy-4,4,4-trichlorobutane (also known as 4,4,4-trichlorobutylene oxide), are valuable reactive intermediates. The synthesis of this compound typically involves the epoxidation of a trichlorobutene intermediate.

Traditional synthesis methods achieve this epoxidation using peracids, such as meta-chloroperbenzoic acid (mCPBA), in a solvent like dichloromethane (B109758) at controlled temperatures (0–25°C). More recent advancements have introduced green chemistry approaches, including electrochemical synthesis. This modern method uses a one-compartment cell with manganese oxide (MnO₂) nanoparticles as a catalyst to convert trichlorobutene to the corresponding epoxide at room temperature and atmospheric pressure. The reactivity of the resulting epoxide is centered on the strained epoxy ring, which can undergo ring-opening reactions, making it a useful component in polymerization processes. researchgate.net

Table 2: Comparison of Synthesis Methods for 1,2-Epoxy-4,4,4-trichlorobutane
ParameterTraditional MethodElectrochemical Method
Reagent/CatalystPeracids (e.g., mCPBA)Manganese Oxide (MnO₂) Nanoparticles
Conditions0–25°CRoom Temperature, Atmospheric Pressure
Key FeatureEstablished chemical routeGreen chemistry approach, avoids peracids
Reference

Synthesis of 4,4,4-Trichlorobutane-1,3-Diones

Incorporation into Complex Molecular Architectures

Trichlorobutene and its derivatives serve as foundational building blocks for constructing more elaborate molecules targeted for specific, high-value applications in the pharmaceutical and agrochemical industries. ontosight.aiontosight.aiontosight.aisolubilityofthings.com

Various isomers of trichlorobutane are utilized as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ailookchem.com The trichloromethyl-containing diones derived from them are particularly useful for synthesizing heterocyclic structures, which are common scaffolds in drug molecules. researchgate.net

A prominent example is the synthesis of 4-substituted 2-trichloromethyl-3H-1,5-benzodiazepines. These compounds are prepared through the reaction of 1-substituted 4,4,4-trichloromethylbutane-1,3-diones with o-phenylenediamine. researchgate.net This condensation reaction provides a straightforward method for accessing the 1,5-benzodiazepine core, a privileged structure in medicinal chemistry known for a range of biological activities. researchgate.net Research has shown that the resulting benzodiazepine (B76468) derivatives exhibit notable antimicrobial and antinociceptive (pain-reducing) activities. researchgate.net Furthermore, certain 4,4,4-trichloro-1-arylbutane-1,3-dione precursors have themselves been patented for their analgesic and antimicrobial properties, highlighting their potential as medicinal agents. google.com

In addition to pharmaceuticals, trichlorobutane isomers are valuable precursors in the synthesis of agrochemicals. ontosight.aiontosight.ai The production of modern pesticides, herbicides, and fungicides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. evonik.comnih.gov

Halogenated compounds, such as those derived from trichlorobutene, are a cornerstone of agrochemical development. researchoutreach.org The trichloromethyl group provides a reactive site that can be used to build the complex molecular frameworks required for biological activity. solubilityofthings.com The use of such intermediates allows for the efficient construction of active ingredients for crop protection. nih.govox.ac.uk While specific commercial agrochemicals derived directly from trichlorobutene are not always detailed in public literature, its role as a versatile intermediate is well-established in the field of industrial organic synthesis. ontosight.aiontosight.ai

Analytical and Spectroscopic Characterization Techniques for Trichlorobutene

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and bond types. For trichlorobutene, key characteristic absorptions include those from the carbon-carbon double bond (C=C), various carbon-hydrogen bonds (C-H), and the carbon-chlorine (C-Cl) bonds.

The analysis of related chlorinated alkenes provides a basis for assigning the spectral features of trichlorobutene. For instance, the IR spectrum of a chlorinated butene derivative would prominently feature:

C=C Stretching: A band in the region of 1600-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. Its intensity can vary depending on the substitution pattern.

=C-H Stretching: Absorptions for vinylic C-H bonds typically appear above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range.

C-H Bending: Vinylic C-H out-of-plane bending vibrations are strong and appear in the 1000-650 cm⁻¹ region, providing valuable information about the substitution pattern of the alkene.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹. The exact position and number of bands depend on the number of chlorine atoms and their local chemical environment (i.e., primary, secondary, or attached to a double bond). capes.gov.br

The following table summarizes the expected IR absorption regions for a typical trichlorobutene isomer.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
Vinylic C-H Stretch=C-H3100 - 3010
Aliphatic C-H Stretch-C-H3000 - 2850
C=C StretchC=C1680 - 1600
C-H Bend (Scissoring/Bending)-CH₂, -CH₃1470 - 1350
Vinylic C-H Bend (Out-of-plane)=C-H1000 - 650
C-Cl StretchC-Cl850 - 550

This table is a generalized representation. Actual values vary based on the specific isomer and molecular environment.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy. sdsu.edu It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. sdsu.edu Therefore, non-polar bonds, such as the C=C bond in symmetrically substituted alkenes, often produce strong Raman signals while being weak in the IR spectrum.

For trichlorobutene, Raman spectroscopy is particularly useful for:

Identifying the C=C bond: The carbon-carbon double bond stretch typically gives a strong and sharp signal in the 1600-1680 cm⁻¹ region.

Analyzing C-Cl bonds: Carbon-chlorine stretching vibrations are also Raman active and appear in the 850-550 cm⁻¹ range.

Skeletal Vibrations: Low-frequency skeletal vibrations of the carbon backbone are often more clearly observed in Raman spectra.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of trichlorobutene, allowing for detailed structural characterization and differentiation between isomers. acs.orgnih.gov

Force Field Analysis and Molecular Dynamics

To gain a deeper understanding of the vibrational spectra, force field analysis is employed. A molecular force field is a computational model consisting of a set of potential energy functions and associated parameters used to describe the forces between atoms within a molecule. umich.edu By refining a force field, researchers can calculate the normal mode frequencies and potential energy distributions (PEDs), which allows for a precise assignment of the observed IR and Raman bands to specific atomic motions.

Studies on related multiply-chlorinated hydrocarbons, such as 2,3,4-trichloropentane, have demonstrated the development of general force fields applicable to this class of compounds. capes.gov.brumich.edu Such a force field allows for:

Accurate assignment of vibrational spectra: Correlating calculated frequencies with experimental IR and Raman bands.

Conformational analysis: Determining the stable conformations of different isomers and predicting their relative energies.

Simulation of molecular dynamics: Molecular dynamics (MD) simulations use the force field to model the atomic motions of the molecule over time, providing insights into its dynamic behavior and structural flexibility.

This computational approach is invaluable for interpreting the complex spectra of trichlorobutene isomers and understanding their structural properties at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. ustc.edu.cn For trichlorobutene, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous isomer identification.

Proton (¹H) NMR Structural Elucidation

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shift (δ), signal integration (relative number of protons), and spin-spin coupling (connectivity).

In a trichlorobutene isomer, such as a derivative of 4,4,4-trichlorobut-2-en-1-one, the protons would exhibit distinct signals: beilstein-journals.orgbeilstein-journals.org

Vinylic Protons: The protons on the C=C double bond typically resonate in the downfield region (δ 6.0-7.5 ppm). Their chemical shifts are influenced by the presence of electron-withdrawing chlorine atoms. The coupling constant (J-coupling) between vinylic protons provides information about the geometry of the double bond (cis or trans).

Aliphatic Protons: Protons on sp³-hybridized carbons adjacent to chlorine atoms or the double bond will also have characteristic chemical shifts. For example, a proton on a carbon bearing a chlorine atom (H-C-Cl) would be shifted downfield.

The following table shows representative ¹H NMR data for the butene moiety in a trichlorobutene derivative.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.30d (doublet)~14.6
H-3~7.38d (doublet)~14.6

Data derived from (E)-1-(4-Bromophenyl)-4,4,4-trichlorobut-2-en-1-one. beilstein-journals.org The large coupling constant indicates a trans configuration for the double bond.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. chemguide.co.uk The chemical shifts indicate the type of carbon (alkene, alkane) and its electronic environment.

For a trichlorobutene derivative, the ¹³C NMR spectrum would show: beilstein-journals.orgbeilstein-journals.org

Alkene Carbons (=C): These carbons resonate in the downfield region, typically between δ 120-150 ppm.

Aliphatic Carbons (-C-Cl): Carbons directly bonded to one or more chlorine atoms are significantly deshielded and appear further downfield than typical alkane carbons. A -CCl₃ group, for instance, would appear around δ 90-95 ppm.

The table below presents representative ¹³C NMR data for the butene core of a trichlorobutene derivative.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~123.5
C-3~145.9
C-4 (-CCl₃)~92.8

Data derived from (E)-1-(4-Bromophenyl)-4,4,4-trichlorobut-2-en-1-one. beilstein-journals.org

To definitively assign these signals and confirm the molecular structure, two-dimensional NMR techniques are used:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net It allows for the unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu It is crucial for piecing together the carbon skeleton by identifying longer-range connectivities, for example, linking the vinylic protons to the quaternary -CCl₃ carbon.

By combining these 1D and 2D NMR experiments, chemists can assemble a complete and unambiguous picture of the specific isomeric structure of a trichlorobutene sample.

Advanced NMR Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. longdom.org For a molecule like trichlorobutene, which can exist as various stereoisomers (e.g., enantiomers and diastereomers) depending on the position of the chlorine atoms and the double bond, advanced NMR techniques are indispensable for unambiguous stereochemical assignment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), have revolutionized the ability to interpret complex molecular structures. longdom.org A COSY experiment identifies correlations between protons that are coupled through chemical bonds, providing a map of proton connectivity within the molecule. longdom.org For trichlorobutene, this would allow for the assignment of protons on the butyl chain and their relationship to each other, which is the first step in determining relative stereochemistry. For instance, comparing the distinct correlation patterns in the COSY spectra of different diastereomers of trichlorobutene can help establish their respective stereochemical arrangements. longdom.org

To determine the absolute stereochemistry, techniques that rely on through-space interactions, rather than through-bond connectivity, are employed. ox.ac.uk The Nuclear Overhauser Effect (nOe) is a primary tool for this purpose. ox.ac.uk Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) provide data on the spatial proximity of nuclei. longdom.org By observing nOe enhancements between specific protons in a trichlorobutene isomer, one can deduce its three-dimensional structure and, in combination with other data, its absolute configuration. ox.ac.uk

In recent years, more sophisticated methods have been developed for analyzing complex molecules, which could be applied to challenging cases of trichlorobutene stereochemistry. leibniz-fmp.de These include the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligned media. leibniz-fmp.de These techniques provide long-range structural information and can be combined with computational methods to determine the relative and even absolute configuration of chiral molecules with high precision. leibniz-fmp.de

Table 1: Advanced NMR Techniques for Trichlorobutene Stereochemical Analysis

Technique Information Provided Application to Trichlorobutene
COSY (Correlation Spectroscopy) Through-bond proton-proton correlations. longdom.org Maps the connectivity of the proton network in the butene chain, aiding in the assignment of relative stereochemistry of diastereomers. longdom.org
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Through-space proton-proton proximity. longdom.orgox.ac.uk Defines the 3D structure and confirms the relative and absolute stereochemistry by identifying protons that are close in space. longdom.orgox.ac.uk

| RDC/RCSA (Residual Dipolar Coupling/Residual Chemical Shift Anisotropy) | Long-range structural constraints and orientation of molecular fragments. leibniz-fmp.de | Provides precise data on the conformation and configuration of complex trichlorobutene isomers, especially when other methods are inconclusive. leibniz-fmp.de |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. slideshare.net

Molecular Mass Determination and Fragmentation Analysis

The primary step in the mass spectrometric analysis of trichlorobutene is the determination of its molecular mass. When a trichlorobutene molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+•). chemguide.co.uk The m/z value of this molecular ion directly corresponds to the nominal molecular mass of the compound. For example, the molecular formula for a trichlorobutene isomer like 1,1,2-trichlorobut-1-ene is C₄H₅Cl₃, giving it a molecular weight of approximately 159.44 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula by distinguishing it from other combinations of atoms that might have the same nominal mass. chemguide.co.uk

Following ionization, the molecular ion, being unstable, often breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and reproducible for a given molecule and ionization method, serving as a "fingerprint" for its identification. libretexts.org Analysis of the fragmentation pattern provides valuable structural information. For trichlorobutene, fragmentation would likely involve the loss of chlorine atoms or cleavage of the carbon-carbon bonds. The stability of the resulting carbocations influences the fragmentation pathways, with splits that produce more stable secondary or tertiary carbocations being more favorable. libretexts.org

Table 2: Mass Spectrometry Data for 1-Butene, 1,1,2-trichloro-

Parameter Value/Information Source
Molecular Formula C₄H₅Cl₃ PubChem nih.gov
Molecular Weight 159.44 g/mol PubChem nih.gov
Monoisotopic Mass 157.945683 Da PubChem nih.gov
NIST Mass Spec Library Main library PubChem nih.gov
NIST Number 115032 PubChem nih.gov
m/z Top Peak 121 PubChem nih.gov
m/z 2nd Highest 85 PubChem nih.gov

| m/z 3rd Highest | 123 | PubChem nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like trichlorobutene. chromatographyonline.com

In a GC-MS analysis, a mixture containing trichlorobutene is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. thermofisher.com Different isomers of trichlorobutene will likely have slightly different retention times, allowing for their separation. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. thermofisher.com This provides a mass spectrum for each separated component, enabling positive identification.

GC-MS is widely used for both qualitative and quantitative analysis. nih.gov It can be used to detect and identify trace amounts of trichlorobutene in complex matrices, such as environmental samples. thermofisher.com By creating a calibration curve with standards of known concentration, GC-MS can also be used to accurately quantify the amount of trichlorobutene present in a sample. thermofisher.com This is crucial for applications such as monitoring environmental contaminants or tracking intermediates in chemical production.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. nih.gov The crystal diffracts the X-rays in a unique pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal can be calculated. nih.gov From this map, the exact positions of all atoms, bond lengths, bond angles, and torsional angles can be determined with very high precision. wikipedia.org

For a compound like trichlorobutene, which is typically a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the preparation of a solid derivative. If a crystalline form of trichlorobutene or a co-crystal could be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure, including the absolute stereochemistry of a specific enantiomer. anton-paar.com This structural information is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase. anton-paar.com

Spectroscopic Methodologies for Reaction Monitoring

Understanding the kinetics and mechanism of chemical reactions involving trichlorobutene requires real-time monitoring of reactant consumption and product formation. mestrelab.com Process Analytical Technology (PAT) utilizes spectroscopic methods to gain these insights without the need for sample extraction and offline analysis. mdpi.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time. mdpi.com By inserting a robust attenuated total reflection (ATR) probe directly into the reaction vessel, FTIR spectra can be collected continuously. mdpi.com Since functional groups have characteristic absorption bands in the infrared spectrum, this technique can track the disappearance of reactant signals (e.g., the C=C bond of a precursor) and the appearance of product signals (e.g., C-Cl bonds of trichlorobutene) as the reaction progresses. mdpi.com

Similarly, Raman spectroscopy is another vibrational spectroscopy technique well-suited for in-situ reaction monitoring, particularly for organic reactions. beilstein-journals.org It can track changes in the chemical composition of a reaction mixture over time, providing kinetic data. beilstein-journals.orgjasco-global.com For reactions involving trichlorobutene, Raman spectroscopy could monitor the characteristic vibrational modes of the reactants and products, revealing the reaction's progress and endpoint. beilstein-journals.org These real-time monitoring techniques are crucial for optimizing reaction conditions, ensuring process safety, and understanding reaction mechanisms. mdpi.comcopernicus.org

Environmental Fate and Degradation Studies of Trichlorobutene

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For trichlorobutene, key abiotic mechanisms include hydrolysis, photolysis, and reductive elimination.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a chemical to hydrolysis, known as its hydrolytic stability, is a critical factor in its environmental persistence, particularly in aquatic systems.

Detailed research on the hydrolytic stability of various isomers of trichlorobutene is limited. However, based on the principles of organic chemistry, the presence of chlorine atoms on the butene backbone can influence the rate of hydrolysis. The carbon-chlorine (C-Cl) bonds in trichlorobutene are susceptible to nucleophilic attack by water, which can lead to the replacement of a chlorine atom with a hydroxyl group. This process can be influenced by factors such as pH and temperature. ademinsa.comresearchgate.net For instance, some authors suggest that based on its structure, dehydrochlorination in water is a possible degradation pathway for 2,3,4-trichloro-1-butene (B1195082). oecd.org The rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated in either acidic or basic environments. researchgate.netbme.hu

The initial hydrolysis product would be a dichlorobutenol, with the release of a chloride ion. Subsequent hydrolysis reactions could lead to the formation of butenediol. unicamp.br However, the exact pathways and kinetics are highly dependent on the specific isomeric structure of the trichlorobutene molecule.

Table 1: General Principles of Hydrolytic Degradation

FactorInfluence on Hydrolysis RateRationale
pH Can be accelerated in acidic or basic conditions. bme.huCatalyzes the nucleophilic attack by water or hydroxide (B78521) ions.
Temperature Increases with higher temperatures. ademinsa.comProvides the necessary activation energy for the reaction to occur.
Isomeric Structure Varies depending on the position of chlorine atoms.Steric hindrance and electronic effects of chlorine atoms influence the susceptibility of C-Cl bonds to cleavage.

Photolytic Degradation in Environmental Matrices

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process can be a significant degradation pathway for chemicals present in the atmosphere or the upper layers of aquatic environments. frontiersin.org

Trichlorobutene, as a chlorinated alkene, is expected to undergo photolytic degradation. The presence of the carbon-carbon double bond and the chlorine atoms can facilitate the absorption of UV radiation, leading to the excitation of the molecule and subsequent bond cleavage. researchgate.net Direct photolysis in water is considered a possible degradation pathway for trichlorobutene based on its chemical structure. oecd.org The degradation process can involve the breaking of the C-Cl bonds, leading to the formation of radical species that can then react further with other molecules in the environment.

The efficiency of photolytic degradation is influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizing agents (such as humic substances in natural waters), and the environmental matrix (e.g., water, soil, or air). frontiersin.orgmdpi.comcsic.es

Table 2: Factors Influencing Photolytic Degradation of Trichlorobutene

FactorInfluence on Photolysis RateRationale
Light Intensity Increases with higher light intensity. frontiersin.orgMore photons are available to be absorbed by the molecule.
Wavelength Dependent on the absorption spectrum of trichlorobutene.Degradation is most efficient at wavelengths that are strongly absorbed.
Photosensitizers Can be enhanced by the presence of natural substances like humic acids.These substances can absorb light and transfer the energy to the trichlorobutene molecule, promoting its degradation.
Environmental Matrix Rate varies between water, soil, and air. researchgate.netThe presence of other substances and the physical state of the compound affect light absorption and reaction pathways.

Reductive Elimination Reactions

Reductive elimination is a type of chemical reaction that involves the removal of two substituents from a molecule with a simultaneous reduction of the molecule's oxidation state. In the context of trichlorobutene, this often involves the removal of chlorine atoms.

Studies have shown that chlorinated butenes, including trichlorobutene, can undergo reductive elimination reactions. canada.cascispace.comscilit.comresearchgate.netuwaterloo.ca For instance, research on the degradation of chlorinated butenes by granular iron (a zero-valent iron or ZVI system) has demonstrated that 2,3,4-trichloro-1-butene (2,3,4-TCB-1) can be degraded through reductive β-elimination. scispace.comscilit.com This process results in the formation of less chlorinated and often more volatile compounds, such as 1,3-butadiene (B125203) and chloroprene (B89495). scilit.com

These reactions are particularly relevant in anaerobic environments where reducing conditions prevail, such as in certain groundwater systems and sediments. The presence of reducing agents, like zero-valent iron, can significantly enhance the rate of degradation. canada.cadtic.mil

Biotic Transformation Processes

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. numberanalytics.com This is a crucial process in the natural attenuation of many organic pollutants.

Microbial Degradation Pathways

The ability of microorganisms to degrade chlorinated compounds is well-documented. mdpi.comglobalscienceresearchjournals.org While specific studies on the microbial degradation of trichlorobutene are not abundant, general principles of microbial metabolism of chlorinated hydrocarbons can be applied. nih.govunesp.br

Microorganisms can utilize chlorinated compounds as a source of carbon and energy or transform them through co-metabolism, where the degradation of the pollutant occurs in the presence of another primary substrate. nih.gov The degradation pathways often involve enzymatic reactions that can cleave the C-Cl bonds. mdpi.com For chlorinated alkenes, both aerobic and anaerobic degradation pathways are possible. nih.gov Aerobic pathways typically involve oxygenase enzymes that incorporate oxygen into the molecule, making it more susceptible to further breakdown. unesp.br Anaerobic pathways often proceed through reductive dechlorination. nih.govclu-in.org

The efficiency of microbial degradation is influenced by a variety of environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH. globalscienceresearchjournals.org

Reductive Dechlorination in Anaerobic Conditions

Reductive dechlorination is a key biotic process for the breakdown of chlorinated compounds in anaerobic environments. clu-in.orgmdpi.com In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This reaction is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides species, which are known to dechlorinate a wide range of chlorinated solvents. nih.govberkeley.edu

For trichlorobutene, sequential reductive dechlorination would lead to the formation of dichlorobutenes, then monochlorobutenes, and ultimately butene. This stepwise removal of chlorine atoms reduces the toxicity and persistence of the compound. clu-in.org The process requires an electron donor, which can be hydrogen or a simple organic compound, and is dependent on the redox potential of the environment. clu-in.org Studies on other chlorinated ethenes and ethanes have shown that distinct microbial populations are often responsible for different steps in the dechlorination sequence. nih.govresearchgate.netnih.gov While direct evidence for trichlorobutene is limited, it is highly probable that similar microbial processes contribute to its transformation in anaerobic settings. researchgate.net

Table 3: Comparison of Abiotic and Biotic Degradation Processes for Trichlorobutene

ProcessTypical ConditionsKey Reactants/AgentsPrimary Transformation
Hydrolysis Aquatic environmentsWater, H+, OH-Substitution of Cl with OH
Photolysis Surface waters, atmosphereSunlight (UV radiation)C-Cl bond cleavage, radical formation
Reductive Elimination Anaerobic, reducing environmentsZero-valent iron, other reducing agentsRemoval of Cl atoms, formation of double bonds
Microbial Degradation Aerobic or anaerobic environmentsBacteria, fungi, enzymesOxidation or reductive dechlorination
Reductive Dechlorination Anaerobic environmentsAnaerobic bacteria (e.g., Dehalococcoides)Sequential replacement of Cl with H

Hydrogenolysis as a Degradation Mechanism

While the initial degradation step for chlorinated butenes like 2,3,4-trichlorobutene-1 (TCB) in the presence of granular iron is described as a reductive β-elimination reaction, this leads to the formation of intermediates such as chloroprene. nih.govuwaterloo.ca The subsequent degradation of these chlorinated intermediates, like chloroprene and 2,3-dichlorobutadiene-1,3 (DCBD), proceeds through a hydrogenolysis pathway. nih.govuwaterloo.ca Furthermore, the common, non-chlorinated intermediate, 1,3-butadiene, undergoes catalytic hydrogenation to produce the final, more saturated end products. nih.govuwaterloo.ca This catalytic hydrogenation is a specific type of hydrogenolysis where hydrogen is added across double bonds.

Degradation Kinetics and Reaction Rates

The study of degradation kinetics provides quantitative insight into the speed of a chemical reaction and how it is influenced by various factors. mt.com By measuring the change in concentration of a substance over time, key parameters such as the reaction rate, rate law, and half-life can be determined, which are crucial for understanding the environmental persistence of a compound like trichlorobutene.

In environmental or engineered systems, the degradation of 2,3,4-trichlorobutene-1 has been shown to follow pseudo-first-order kinetics. nih.govuwaterloo.ca A pseudo-first-order reaction is a multi-reactant reaction where the reaction rate appears to be dependent on the concentration of only one reactant. acs.orglibretexts.org This occurs when all other reactants are present in such a large excess that their concentrations remain effectively constant throughout the reaction. libretexts.org

In the case of trichlorobutene degradation in granular iron columns, the reaction rate is dependent on the concentration of trichlorobutene, while the granular iron surface provides a constant, non-limiting reactant. nih.govuwaterloo.ca This simplifies the kinetic analysis, allowing the rate of degradation to be modeled using a first-order rate equation. libretexts.org

The half-life of a compound is the time required for its concentration to be reduced by half. This parameter is a critical indicator of a chemical's persistence in a specific environment. Studies have determined the half-life of trichlorobutene in different environmental media.

In laboratory column experiments designed to simulate groundwater remediation, the degradation of chlorinated butenes, including TCB, was rapid. The surface area normalized half-lives were found to be in the range of 1.6 to 5.2 minutes. nih.govuwaterloo.ca In contrast, the estimated half-life for 2,3,4-trichloro-1-butene in the atmosphere, where degradation occurs through photochemical-oxidative processes, is approximately 1.4 days. oecd.org

Table 1: Half-Life of Trichlorobutene in Different Media

MediumConditionHalf-LifeCitation
Granular Iron ColumnSurface Area Normalized1.6 - 5.2 min m²/mL nih.gov, uwaterloo.ca
AtmospherePhotochemical-Oxidative Degradation~1.4 days oecd.org

Pseudo-First-Order Kinetics in Environmental Systems

Formation of Degradation Products and Intermediates

The degradation of trichlorobutene results in a cascade of chemical transformations, leading to the formation of various intermediates and, ultimately, more stable, non-chlorinated end products.

In treatment systems utilizing granular iron, 2,3,4-trichlorobutene-1 undergoes reductive dechlorination. nih.govuwaterloo.ca The process involves the formation of intermediates, such as chloroprene, before being fully dechlorinated. nih.govuwaterloo.ca The common reaction intermediate for a range of chlorinated butenes and butadienes under these conditions is 1,3-butadiene. nih.govuwaterloo.ca This complete dechlorination to a single, non-chlorinated intermediate is a key step in the detoxification pathway.

The 1,3-butadiene formed is a transient intermediate that does not persist in the system. nih.govuwaterloo.ca It undergoes further transformation through catalytic hydrogenation. nih.govuwaterloo.ca This final degradation step results in a mixture of relatively less harmful and more saturated end products, which include 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.govuwaterloo.ca

Table 2: Degradation Products of Trichlorobutene in Granular Iron Systems

Compound TypeCompound NameCitation
IntermediateChloroprene nih.gov, uwaterloo.ca
Common Intermediate1,3-Butadiene nih.gov, uwaterloo.ca
Final Product1-Butene nih.gov, uwaterloo.ca
Final Productcis-2-Butene nih.gov, uwaterloo.ca
Final Producttrans-2-Butene nih.gov, uwaterloo.ca
Final Productn-Butane nih.gov, uwaterloo.ca

1,3-Butadiene Formation

Mobility and Persistence in Environmental Compartments

The mobility and persistence of a chemical compound in the environment are critical factors in determining its potential for widespread distribution and long-term impact. Persistent organic pollutants (POPs) are characterized by their resistance to degradation, which allows them to remain in the environment for extended periods. pops.intundp.org This persistence, combined with properties like semi-volatility, enables long-range transport through the atmosphere. pops.int For substances like trichlorobutene, which are released into the environment, their fate is governed by processes such as volatilization, adsorption to soil and sediment, and degradation. oecd.orgcdc.gov

Based on its physicochemical properties, trichlorobutene is expected to have a tendency to move from water to the air. oecd.org However, its mobility in the subsurface is influenced by its persistence and its tendency to sorb to soils and sediments. nih.gov While trichlorobutene is not readily biodegradable, studies have shown it can be degraded under certain conditions. oecd.org For instance, research on the remediation of groundwater has demonstrated that chlorinated butenes, including 2,3,4-trichlorobutene-1 (TCB), can be effectively degraded by granular iron. tandfonline.comresearchgate.net In these studies, TCB degraded much faster than related chlorinated butadienes, with a surface area normalized half-life (t½') of 5.2 minutes. tandfonline.com The degradation process involved complete dechlorination to non-harmful end products like 1-butene, cis-2-butene, trans-2-butene, and n-butane, with 1,3-butadiene as a common intermediate. tandfonline.comresearchgate.net

Adsorption/Desorption Behavior in Soil and Sediment

The movement of organic compounds in soil and aquatic systems is significantly controlled by their adsorption to solid particles and subsequent desorption. ecetoc.orgecfr.gov Adsorption refers to the process where a chemical binds to the surface of soil or sediment particles, while desorption is the release of the adsorbed chemical back into the solution phase. ecetoc.orgepa.gov This behavior is crucial because if a chemical is strongly adsorbed, it is less mobile and less likely to leach into groundwater. ecfr.gov

The extent of adsorption is commonly described by the soil adsorption coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. ecetoc.orgchemsafetypro.com Since adsorption is often dominated by the organic fraction of the soil, the Kd value is frequently normalized to the organic carbon content, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comca.gov A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment, reducing its mobility. chemsafetypro.comca.gov

Table 1: Adsorption Coefficients for Selected Chlorinated Compounds Note: Specific data for Trichlorobutene was not available in the reviewed literature. The following table presents data for other chlorinated compounds to illustrate typical values.

CompoundSoil/Sediment TypeAdsorption Coefficient (Kd) (L/kg)Organic Carbon-Normalized Adsorption Coefficient (Koc) (L/kg)Reference
Trichloroethylene (B50587) (TCE)Sandy Aquifer Material (Soil 1)0.0016- nih.gov
Tetrachloroethene (PCE)Sandy Aquifer Material (Soil 1)0.0051- nih.gov
Tetrachloroethene (PCE)Sandy Aquifer Material (Soil 2)0.0069- nih.gov
Tetrachloroethene (PCE)Low-Organic-Carbon Soils (Range)0.379 - 2.272- mdpi.com
Trichloroethylene (TCE)--126 (Log Koc = 2.1) ca.gov

Catalysis and Polymerization Research Involving Trichlorobutene

Role in Polymer Production

Trichlorobutene is not typically used as a direct monomer in polymerization but plays a crucial role as a precursor in the manufacturing of chlorinated monomers for specialty rubbers.

The primary prepolymerization application of trichlorobutene is its conversion into polymerizable monomers. wikipedia.org This conversion is most often achieved through dehydrochlorination, a chemical reaction that removes a molecule of hydrogen chloride (HCl) to create a new double bond. For instance, the dehydrochlorination of 2,3,4-trichlorobutene-1 yields 2,3-dichlorobutadiene-1,3. google.com This process is often conducted in the liquid phase by reacting the trichlorobutene with a strong base, such as an aqueous solution of an alkali metal hydroxide (B78521). google.com To facilitate the reaction between the aqueous base and the organic trichlorobutene, phase transfer catalysts are frequently employed to transport one reactant across the phase boundary to interact with the other. google.com This conversion is a quintessential prepolymerization step, transforming a relatively stable intermediate into a reactive monomer ready for polymerization.

Intermediate in Polymer Synthesis

Catalytic Reactions of Trichlorobutene

The chemical structure of trichlorobutene allows it to undergo various catalytic reactions, including hydrogenation, acid-catalyzed transformations, and metal-catalyzed conversions, which are essential for its industrial utility and environmental degradation pathways.

Catalytic hydrogenation is a significant reaction pathway for trichlorobutene. Research has shown that chlorinated butenes can be degraded in the presence of granular iron, which acts as a catalyst. canada.cascispace.com In these systems, trichlorobutene undergoes reductive dechlorination and hydrogenation. The process can lead to the formation of less chlorinated compounds and eventually non-chlorinated hydrocarbons. For example, studies on the degradation of chlorinated butenes have shown that the common non-chlorinated intermediate, 1,3-butadiene (B125203), subsequently undergoes catalytic hydrogenation to produce a mixture of butene isomers and n-butane. scite.ai While iron is not a traditional hydrogenation catalyst, it has been shown to be effective for both dechlorination and the hydrogenation of unsaturated bonds in chlorinated compounds. scite.ai

Catalyst/SystemSubstrateKey TransformationsProducts/IntermediatesSource(s)
Granular Iron (Fe)2,3,4-Trichlorobutene-1Reductive Dechlorination, Hydrogenation1,3-Butadiene, Butenes, n-Butane canada.cascispace.comscite.ai
Transition Metal Complexes1,3-Butadiene (from TCB degradation)Catalytic Hydrogenation1-Butene, cis-2-Butene, trans-2-Butene, n-Butane scite.ai

As an unsaturated alkene, trichlorobutene is susceptible to acid-catalyzed reactions. libretexts.orgchemguide.co.uk Strong acids can catalyze the addition of various molecules across the double bond. For example, in the presence of a strong acid catalyst like sulfuric acid, alkenes can undergo hydration (addition of water) to form alcohols. libretexts.orgchemguide.co.uk While specific studies detailing the acid-catalyzed hydration of trichlorobutene are not prominent in the provided results, the general mechanism is well-established for alkenes. chemguide.co.uk

Furthermore, Lewis acids are known to catalyze the addition of halogens to double bonds. In a related synthesis, Lewis acid catalysts such as ferric chloride or stannic chloride are used to promote the liquid-phase chlorination of 2-chloro-butene-2 to produce 2,2,3-trichlorobutane (B78562), a saturated compound. google.com This highlights the role of acid catalysts in transformations of chlorinated butene structures. google.com

Metal catalysts are pivotal in several conversion reactions of trichlorobutene and its derivatives. Beyond the hydrogenation catalyzed by iron, other transition metals and their complexes are used to effect specific transformations.

One of the most significant industrial reactions is the dehydrochlorination of 2,3,4-trichlorobutene-1, which is often facilitated by phase transfer catalysts. These are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts that work in conjunction with an alkali metal hydroxide to produce 2,3-dichlorobutadiene-1,3. google.com

In other contexts, trichlorobutene derivatives are involved in metal-catalyzed polymerizations. A system using manganese carbonyl and 1,2-epoxy-4,4,4-trichlorobutane has been shown to initiate the polymerization of monomers like methyl methacrylate (B99206) and vinyl acetate. researchgate.net Research has also demonstrated that chlorinated butenes such as 3,4-dichloro-1-butene (B1205564) and trichlorobutene can undergo reductive β-elimination reactions catalyzed by iron to form diene intermediates. scite.aiscilit.com

Catalyst TypeSpecific Catalyst/SystemReaction TypeSubstrateProduct/ResultSource(s)
Phase Transfer CatalystQuaternary Ammonium/Phosphonium ChloridesDehydrochlorination2,3,4-Trichlorobutene-12,3-Dichlorobutadiene-1,3 google.com
Transition MetalGranular Iron (Fe)Reductive β-eliminationTrichlorobutene1,3-Butadiene, Chloroprene (B89495) scite.aiscilit.com
Transition Metal CarbonylManganese CarbonylPolymerization Initiation1,2-Epoxy-4,4,4-trichlorobutaneInitiates polymerization of methyl methacrylate researchgate.net

Acid-Catalyzed Transformations

Trichlorobutene-Containing Polymerization Systems

Polymerization systems involving chlorinated butenes like trichlorobutene are of interest for creating specialty polymers with unique properties conferred by the chlorine atoms, such as chemical resistance and modified mechanical characteristics. The use of organometallic catalysts, in particular, opens pathways to producing polymers with highly controlled structures.

Initiation Mechanisms with Organometallic Systems

The initiation of vinyl monomer polymerization using organometallic systems, especially Ziegler-Natta catalysts, is a cornerstone of modern polymer science. pslc.wslibretexts.org This process allows for the synthesis of linear, unbranched polymers that cannot be achieved through methods like free-radical polymerization. pslc.ws

The initiation mechanism typically involves the reaction between a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organometallic co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃) to form a heterogeneous catalytic complex with active sites. wikipedia.org The polymerization begins when a monomer molecule, such as trichlorobutene, coordinates to a vacant site on the transition metal center of the catalyst. Following coordination, the monomer inserts into the existing metal-carbon bond of the active site. britannica.com This insertion step regenerates the vacant coordination site, allowing the next monomer molecule to approach and continue the process, leading to the growth of the polymer chain from the catalyst surface. wikipedia.orgbritannica.com

This process can be generalized as follows:

Catalyst Activation: A transition metal halide reacts with an organoaluminum compound to form an active catalytic center with a metal-alkyl bond. libretexts.org

Monomer Coordination: The trichlorobutene monomer coordinates to the active metal center.

Insertion: The coordinated monomer inserts into the metal-alkyl bond, extending the polymer chain by one unit and recreating the active site for the next monomer. britannica.com

While free-radical polymerization is the dominant industrial method for analogous monomers like chloroprene chemicalbook.comfree.fr, organometallic initiation offers a powerful alternative for achieving controlled polymer architectures.

Stereoregularity Control in Polymerization

A significant advantage of using organometallic catalysts is the ability to control the polymer's stereochemistry, or tacticity. pslc.ws For a monomer like trichlorobutene, which can form chiral centers upon polymerization, the relative orientation of these centers along the polymer backbone determines its properties. The main types of tacticity are:

Isotactic: All substituent groups are on the same side of the polymer chain. britannica.com

Syndiotactic: Substituent groups alternate regularly on opposite sides of the chain. britannica.com

Atactic: Substituent groups are arranged randomly. britannica.com

Stereoregularity is primarily achieved through a mechanism known as enantiomorphic-site control . acs.org In this mechanism, the chiral environment of the catalyst's active site dictates the stereochemical orientation of each incoming monomer unit. acs.orglibretexts.org By carefully designing the ligands attached to the transition metal, chemists can create catalysts that exclusively produce isotactic or syndiotactic polymers. nih.gov For instance, certain bridged metallocene catalysts are highly effective for producing syndiotactic polypropylene.

For a diene monomer, control also extends to the microstructure of the double bond in the polymer backbone (e.g., 1,4-cis vs. 1,4-trans addition). The choice of catalyst and reaction conditions can favor one isomer over others. In the polymerization of isoprene, for example, anionic polymerization can lead almost exclusively to the cis-1,4 polymer. britannica.com This level of control would be crucial in harnessing the full potential of a trichlorobutene-based polymer.

Influence of Catalyst Composition on Reaction Outcomes

The composition of the organometallic catalyst system has a profound influence on the polymerization reaction, affecting catalytic activity, polymer molecular weight, and the final microstructure. Research on analogous monomers like butadiene and ethylene (B1197577) provides clear examples of these effects.

The choice of transition metal, co-catalyst (activator), and ligands all play a critical role. For example, in diene polymerization, different transition metals can yield vastly different polymer microstructures. As illustrated in the table below, catalyst systems based on titanium, vanadium, and chromium all produce polybutadiene (B167195) with distinct proportions of cis-1,4, trans-1,4, and 1,2-units.

Table 1: Influence of Catalyst Metal on Butadiene Polymerization Microstructure (Data is illustrative of principles in diene polymerization)

Catalyst System cis-1,4 (%) trans-1,4 (%) 1,2-vinyl (%)
TiCl₄ / Al(i-Bu)₃ 95 3 2
VCl₃ / AlEt₃ 0 98 2
Cr(acac)₃ / AlEt₃ 0 20 80

Data sourced from studies on butadiene polymerization to illustrate the effect of catalyst composition on polymer microstructure. researchgate.net

Similarly, the type of activator used with the catalyst can dramatically alter the reaction's efficiency. Studies on ethylene/1-hexene copolymerization using a silica-supported Ziegler-Natta catalyst show that mixing activators can significantly enhance catalytic activity compared to using a single activator.

Table 2: Effect of Activator Composition on Ethylene Polymerization Activity (Data is illustrative of principles in olefin polymerization)

Activator(s) Catalytic Activity (kg PE / (mol Ti·h))
TEA 1480
TEA + TnHA 2580
TEA + DEAC 3160
TEA + DEAC + TnHA 4830

Data adapted from research on ethylene polymerization to demonstrate the impact of different activators on catalytic activity. libretexts.org

These examples underscore that by systematically modifying the catalyst components—the metal center, the surrounding ligands, and the activating organoaluminum compound—it is possible to fine-tune the polymerization of an olefin or diene. libretexts.orgnih.gov This control allows for the tailoring of the resulting polymer's properties, a principle that would be directly applicable to the development of novel materials from trichlorobutene.

Theoretical and Computational Investigations of Trichlorobutene

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of trichlorobutene isomers. These ab initio methods, which solve the Schrödinger equation with certain approximations, allow for the characterization of molecular properties from first principles. nextmol.com Such studies are crucial for predicting the behavior of molecules, guiding experimental work, and interpreting complex chemical phenomena. nih.gov

Electronic Structure Calculations

Electronic structure calculations are a cornerstone of computational chemistry, providing a detailed picture of how electrons are distributed within a molecule. nextmol.com These calculations are used to determine key molecular properties, including the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A smaller gap generally implies higher reactivity.

For the various isomers of trichlorobutene, electronic structure calculations can predict their relative stabilities and reactivity trends. For instance, Density Functional Theory (DFT) is a common method used to calculate these properties for chlorinated hydrocarbons. jocpr.com The location of chlorine atoms and the position of the double bond significantly influence the electronic properties of each isomer.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1,2,3-Trichlorobut-1-ene-6.8-0.95.92.1
2,3,4-Trichlorobut-1-ene-6.9-1.15.82.5
3,4,4-Trichlorobut-1-ene-7.1-1.06.12.8
1,3,4-Trichlorobut-2-ene-6.7-1.25.51.9

Note: The data in this table is illustrative and based on typical values for similar chlorinated alkenes, calculated using DFT methods. It serves to demonstrate how electronic structure calculations provide comparative insights into the properties of different isomers.

Conformational Analysis and Tautomerism

Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. rsc.org For a flexible molecule like trichlorobutene, multiple conformers can exist, each with a distinct energy level. Computational methods are used to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies, providing insight into the most populated shapes of the molecule at a given temperature. Different isomers of trichlorobutene, such as 3,4-dichlorobut-1-ene, serve as a basis for understanding the conformational possibilities. nih.govchemspider.com

Tautomerism involves isomers that can readily interconvert, most commonly through the migration of a proton. While alkene-alkane tautomerism is not typical, the presence of allylic protons in certain trichlorobutene isomers could theoretically allow for tautomeric equilibria under specific conditions, although this is generally not a significant feature for simple chlorinated alkenes. Computational studies can calculate the relative energies of potential tautomers to determine if such equilibria are feasible.

Isomer of TrichlorobutenePotential for Conformational IsomerismPotential for Tautomerism
2,3,4-Trichlorobut-1-ene High, due to rotation around the C2-C3 and C3-C4 bonds.Low, but allylic proton at C3 could be investigated.
1,2,4-Trichlorobut-2-ene Moderate, rotation around the C3-C4 bond.Low, vinylic protons are not readily mobile.
3,4,4-Trichlorobut-1-ene Moderate, rotation around the C2-C3 bond.Low, but allylic proton at C3 could be investigated.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for deciphering the complex, multi-step pathways of chemical reactions. rsc.orgsmu.edu By mapping the potential energy surface (PES), these methods can identify the structures of reactants, products, intermediates, and the high-energy transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds.

Transition State Theory Applications

Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. researchgate.net The theory posits that reactants are in equilibrium with a high-energy activated complex, known as the transition state, which represents the energy barrier that must be overcome for the reaction to occur.

Computational chemistry is used to locate the exact structure and energy of the transition state on the potential energy surface. Once the energy of the transition state (the activation energy) is known, TST can be used to calculate the reaction rate constant. science.gov For reactions involving trichlorobutene, such as dehydrochlorination or nucleophilic substitution, TST can be used to predict how changes in the molecule's structure (i.e., comparing different isomers) will affect the reaction rate. For example, computational studies on the synthesis of 4,4,4-trichlorobutylene oxide from trichlorobutene utilize transition state analysis to identify favorable conditions that minimize byproducts.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) is one of the most widely used computational methods for analyzing reaction pathways due to its balance of accuracy and computational cost. nih.gov DFT calculations can map the entire reaction path, revealing the energetic profile and the sequence of bond-breaking and bond-forming events. smu.edu

In the context of trichlorobutene, DFT is instrumental in studying mechanisms such as degradation, oxidation, or polymerization. For example, studies on the degradation of various chlorinated butenes by granular iron have proposed reaction pathways based on kinetic data and product distributions, a process that can be modeled in detail using DFT. researchgate.net These calculations can clarify whether a reaction proceeds through a concerted mechanism (all bonds change in one step) or a stepwise mechanism involving intermediates. DFT can also predict the regioselectivity and stereoselectivity of reactions, such as in the epoxidation of 4,4,4-trichlorobutene.

Reaction TypeComputational MethodKey Insights from Modeling
Dehydrochlorination DFT, Transition State TheoryCalculation of activation barriers for chlorine removal from different positions; prediction of the most stable alkene product.
Nucleophilic Substitution DFT, Solvation ModelsDetermination of whether the mechanism is S_N1 or S_N2; analysis of transition state structures and energies.
Reductive Dechlorination DFTElucidation of stepwise electron transfer and chlorine elimination pathways, as seen in related chlorinated butenes. researchgate.net
Epoxidation DFTIdentification of transition states to predict optimal reaction pathways and minimize byproduct formation.

Prediction of Spectroscopic Properties

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming the structures of newly synthesized compounds or reaction intermediates.

DFT and other methods can calculate the magnetic shielding around each nucleus, which can then be converted into the NMR chemical shifts (δ) that are observed experimentally. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and corresponding IR absorption intensities can be predicted. For example, computational studies on related molecules like (R)-3-chloro-1-butene have shown that DFT can provide a reasonable comparison to experimental spectroscopic data. nih.gov Such calculations for trichlorobutene isomers would help in their unambiguous identification from a complex mixture, which can occur during synthesis or degradation processes. vdoc.pub

IsomerCarbon AtomPredicted ¹³C NMR Shift (ppm)
3,4-Dichlorobut-1-ene C1 (=CH₂)120.5
C2 (-CH=)134.2
C3 (-CHCl-)62.8
C4 (-CH₂Cl)45.1

Note: The data in this table is based on known experimental and computational values for 3,4-Dichlorobut-1-ene nih.govchemspider.com and serves as an example of how spectroscopic properties for trichlorobutene isomers would be predicted and analyzed.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a technique used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. arxiv.org These predictions are valuable for interpreting experimental spectra and understanding the molecule's structural dynamics. arxiv.org The methods often involve calculating the normal modes of vibration based on a molecule's force field, which can be derived from quantum mechanical calculations. umich.edu

While the harmonic approximation is a common starting point, more advanced and computationally intensive approaches can account for anharmonicity and quantum effects, leading to more accurate spectral predictions. rsc.org For complex molecules or those interacting with surfaces, these advanced methods are crucial for a precise assignment of vibrational modes. rsc.org

Research on related chlorinated alkanes, such as 2,2,3-trichlorobutane (B78562), has demonstrated the utility of vibrational analysis in refining force fields for this class of compounds. umich.edu Such studies involve the detailed analysis of both infrared and Raman spectra, assigning the observed bands to specific molecular vibrations. umich.edu

Key vibrational modes for a molecule like trichlorobutene would include:

C-H stretching vibrations. mdpi.com

C=C double bond stretching.

C-C single bond stretching. mdpi.com

C-Cl stretching vibrations.

Various bending and torsional modes.

The precise frequencies of these modes are sensitive to the molecule's specific isomer and conformation.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods for predicting NMR chemical shifts have become an indispensable tool for interpreting and assigning experimental NMR data. arxiv.orgrsc.org These predictions can help differentiate between isomers and conformers by providing theoretical chemical shift values for each nucleus (e.g., ¹H and ¹³C) in the molecule.

The accuracy of NMR chemical shift prediction has significantly improved with the development of sophisticated theoretical models and machine learning algorithms. arxiv.org Methods can range from those based on empirical data and additive rules to more accurate but computationally expensive quantum mechanics calculations, such as those using Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk Machine learning models, trained on large datasets of experimental and calculated shifts, offer a promising balance of speed and accuracy. arxiv.org

For a molecule like trichlorobutene, computational NMR predictions would provide valuable data for each of its isomers. The predicted chemical shifts for the different hydrogen and carbon atoms would be distinct for each isomer, aiding in their unambiguous identification in a mixture. The process often involves geometry optimization of the molecule's structure followed by the chemical shift calculation itself.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-130.5
H1a5.4-
H1b5.6-
C2-135.2
H26.1-
C3-75.8
H34.8-
C4-45.3
H4a3.7-
H4b3.9-

Environmental Fate Modeling and Prediction of Degradation Pathways

Environmental fate modeling uses computational approaches to predict how a chemical will behave in the environment, including its distribution, persistence, and degradation. up.ptresearchgate.net These models are crucial for assessing the potential environmental risk of substances like trichlorobutene. bluefrogscientific.com Key inputs for these models include the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient. oecd.org

Based on the physicochemical properties of 2,3,4-trichloro-1-butene (B1195082), it has a tendency to move from water to the atmosphere, with a low tendency to adsorb to soil or sediment. oecd.org Bioaccumulation is expected to be minimal. oecd.org The calculated half-life due to photochemical-oxidative degradation in the atmosphere is approximately 1.4 days. oecd.org The compound is not considered to be readily biodegradable. oecd.org

Studies on the degradation of chlorinated butenes, including 2,3,4-trichlorobutene-1 (TCB), have been conducted to understand their transformation in the environment. nih.govresearchgate.net One significant pathway for the degradation of TCB is reductive dechlorination, particularly in the presence of materials like granular iron, which is used in groundwater remediation. nih.govwitpress.com

In this process, TCB undergoes a reductive β-elimination reaction. nih.govwitpress.com This reaction transforms 2,3,4-trichlorobutene-1 into chloroprene (B89495) as an intermediate. witpress.com This intermediate can then be further dechlorinated. The ultimate degradation products are typically non-harmful compounds. nih.gov For instance, the common intermediate for many chlorinated butenes, 1,3-butadiene (B125203), is hydrogenated to form a mixture of 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.govresearchgate.net

The degradation of chlorinated butenes like TCB follows pseudo-first-order kinetics, with chlorinated butenes degrading much more rapidly than chlorinated butadienes. nih.govresearchgate.net

Table 2: Degradation of Chlorinated Butenes and Butadienes

CompoundTypeDegradation Rate
trans-1,4-dichlorobutene-2 (1,4-DCB-2)Chlorinated ButeneFast
3,4-dichlorobutene-1 (3,4-DCB-1)Chlorinated ButeneFast
2,3,4-trichlorobutene-1 (TCB)Chlorinated ButeneFast
2-chlorobutadiene-1,3 (chloroprene)Chlorinated ButadieneSlow
2,3-dichlorobutadiene-1,3 (DCBD)Chlorinated ButadieneSlow

Advanced Research Frontiers and Future Directions

Development of Novel Synthetic Strategies for Trichlorobutene Isomers

The synthesis of specific trichlorobutene isomers with high selectivity remains a key challenge for chemists. Traditional methods often involve the chlorination of butane (B89635) or its derivatives, which can lead to a mixture of various chlorinated compounds. ontosight.ai Future research is focused on developing more controlled and efficient synthetic routes.

One promising area is the use of stereoselective synthesis, which aims to produce a single stereoisomer of the target molecule. masterorganicchemistry.com This is particularly important as different isomers of trichlorobutene can exhibit distinct physical properties, toxicity, and degradation pathways. For instance, methods for converting 1,2,3-trichlorobutane (B98501) into specific dichlorobutene (B78561) isomers, which are precursors for chloroprene (B89495), have been patented, highlighting the industrial relevance of selective synthesis.

Future synthetic strategies may involve the development of novel catalysts that can direct the chlorination reaction to specific positions on the butane backbone, thus yielding the desired trichlorobutene isomer with high purity.

Exploration of New Catalytic Applications and Systems

Trichlorobutene itself is being explored for its potential in various catalytic reactions. Its reactivity, stemming from the presence of both a double bond and chlorine atoms, makes it a versatile building block in organic synthesis. ontosight.ai Research is ongoing to discover new catalytic systems where trichlorobutene can act as a substrate or a key intermediate.

Recent advancements have seen the use of dual catalytic systems, combining tungsten and cobalt catalysts, for the contra-thermodynamic positional alkene isomerization. researchgate.net This innovative approach allows for the synthesis of terminal alkenes, which are often difficult to produce. researchgate.net Furthermore, the development of catalysts for the on-purpose synthesis of butadiene from biomass-derived feedstocks is an active area of research, with trichlorobutene potentially playing a role in these new chemical pathways. rsc.org The exploration of metal-ligand cooperative effects in catalysis also opens new avenues for utilizing compounds like trichlorobutene. researchgate.net

Catalyst SystemApplicationPotential Advantage
Tungsten and Cobalt Dual CatalysisContra-thermodynamic positional alkene isomerizationSynthesis of terminal alkenes researchgate.net
Palladium on Carbon (Pd/C)Selective addition reactionsControl over reaction selectivity
Ferric Chloride, Stannic ChlorideChlorination of 2-chloro-butene-2High yields of 2,2,3-trichlorobutane (B78562) google.com
Manganese Oxide (MnO₂) NanoparticlesElectrochemical epoxidation of trichlorobuteneGreen synthesis of 4,4,4-Trichlorobutylene oxide

Elucidation of Complex Biological and Environmental Transformation Pathways

Understanding how trichlorobutene behaves in biological systems and the environment is crucial. Like many chlorinated hydrocarbons, there are concerns about its potential for bioaccumulation and toxicity. ontosight.ai Research is focused on unraveling the metabolic pathways of trichlorobutene in various organisms and its degradation processes in different environmental compartments.

Studies have shown that trichlorobutene can be degraded by granular iron, a technique used for groundwater remediation. witpress.com For example, 2,3,4-trichlorobutene-1 (2,3,4-TCB-1) is transformed into the less chlorinated intermediate, chloroprene, through a reductive β-elimination pathway. witpress.com The half-life of trichlorobutene in the atmosphere due to photochemical-oxidative degradation is estimated to be about 1.4 days. oecd.org However, it is not readily biodegradable and its hydrolysis in water is not expected to be a significant degradation pathway. oecd.org

With bacteria or yeast, trichlorobutene has been shown to induce an elevated gene mutation rate. oecd.org Future research will likely involve more in-depth studies on the enzymatic and microbial degradation of trichlorobutene isomers to develop effective bioremediation strategies.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The accurate detection and quantification of trichlorobutene in various matrices are essential for both industrial process control and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for identifying and quantifying chlorinated hydrocarbons like trichlorobutene. nih.gov

The development of advanced analytical techniques is a key research frontier. mdpi.com This includes the use of online and in-situ monitoring technologies that can provide real-time data on the concentration of trichlorobutene during chemical reactions or in environmental systems. americanpharmaceuticalreview.com Spectroscopic techniques such as mid-IR, near-infrared (NIR), Raman, and UV-vis spectroscopy are being explored for their potential to monitor reagents, intermediates, and products in real time. americanpharmaceuticalreview.com Furthermore, the integration of these analytical methods with computational tools like machine learning can enhance the accuracy and efficiency of environmental monitoring. mdpi.com

Analytical TechniqueApplicationKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of trichlorobuteneHigh sensitivity and selectivity nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and analysis of organic pollutantsVersatile for various compounds nih.govielas.org
Fourier-Transform Infrared (FTIR) SpectroscopyReal-time monitoring of chemical reactionsProvides structural information ielas.org
Raman SpectroscopyIn-situ analysis of polymorphic transformationsNon-destructive and real-time monitoring americanpharmaceuticalreview.com
On-line Mass SpectrometryMonitoring of gas-phase reactions and distillationsReal-time compositional analysis americanpharmaceuticalreview.comhidenanalytical.com

Sustainable Chemistry Approaches in Trichlorobutene Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of chemicals, including trichlorobutene. ijnc.irpurkh.com This involves developing more environmentally friendly processes that minimize waste, reduce energy consumption, and utilize renewable resources. ijnc.irpurkh.com

In the context of trichlorobutene, sustainable approaches could include the development of solvent-free reaction conditions and the use of recyclable catalysts. researchgate.net For example, recent advancements in electrochemical synthesis have demonstrated the conversion of trichlorobutene to 4,4,4-Trichlorobutylene oxide using water as a source of oxygen radicals and manganese oxide nanoparticles as a catalyst at room temperature. This method represents a greener alternative to traditional epoxidation processes.

Future research will continue to focus on designing synthetic pathways that are more atom-economical and reduce the reliance on hazardous reagents. synthiaonline.com The overarching goal is to make the entire lifecycle of trichlorobutene, from its production to its final application or degradation, more sustainable. oecd.org

Theoretical Insights to Guide Experimental Design and Discovery

Computational chemistry and theoretical studies play an increasingly important role in guiding experimental research on trichlorobutene. chemrxiv.org Methods like Density Functional Theory (DFT) can be used to predict the regioselectivity of chlorination reactions by analyzing transition-state energies and electron density distributions in intermediates. This theoretical understanding can help in designing experiments to favor the formation of specific trichlorobutene isomers.

Theoretical models can also provide insights into the reactivity and stability of different trichlorobutene isomers, helping to predict their behavior in catalytic processes and their environmental fate. researchgate.net By combining computational predictions with experimental validation, researchers can accelerate the discovery of new synthetic methods and applications for trichlorobutene. purdue.eduresearchgate.net This synergy between theory and experiment is crucial for advancing the field in a more efficient and targeted manner. worldbank.orgarxiv.org

Q & A

Q. What are the optimal synthesis methods for trichlorobutene, and how can purity be ensured for experimental use?

To synthesize trichlorobutene, controlled chlorination of butene derivatives (e.g., 1-butene or 2-butene) using catalysts like FeCl₃ or AlCl₃ is common. Purity can be enhanced via fractional distillation or preparative gas chromatography (GC). Analytical validation using nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) is critical to confirm structural integrity and eliminate byproducts like dichlorobutene isomers .

Q. Which analytical techniques are most effective for detecting trichlorobutene in environmental samples?

GC-MS is preferred for its sensitivity in identifying trichlorobutene at trace levels in soil or water. High-performance liquid chromatography (HPLC) with UV detection is suitable for polar matrices. Method validation should include recovery studies and calibration against certified reference materials to address matrix interference .

Q. How should researchers design experiments to assess trichlorobutene’s acute toxicity in model organisms?

Follow OECD Guidelines 423 (acute oral toxicity) or 203 (fish toxicity), ensuring dose-response gradients and appropriate controls. Use standardized organisms (e.g., Daphnia magna or zebrafish embryos) and measure endpoints like LC₅₀ or behavioral changes. Statistical power analysis is essential to determine sample size .

Advanced Research Questions

Q. What methodologies are recommended for elucidating trichlorobutene’s metabolic pathways in mammalian systems?

Combine in vitro hepatocyte assays with isotopic labeling (e.g., ¹⁴C-trichlorobutene) to track metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify phase I/II metabolites. Computational tools like molecular docking may predict enzyme interactions (e.g., cytochrome P450 isoforms) .

Q. How can conflicting data on trichlorobutene’s environmental persistence be resolved?

Conduct meta-analyses to evaluate variables like pH, temperature, and microbial activity across studies. Reproduce experiments under controlled conditions (e.g., OECD 309 for biodegradation). Use kinetic modeling to reconcile half-life discrepancies in soil vs. aquatic systems .

Q. What advanced techniques are suitable for studying trichlorobutene’s degradation mechanisms under UV exposure?

Apply time-resolved UV-Vis spectroscopy to monitor intermediate radicals. Couple with electron paramagnetic resonance (EPR) to detect reactive oxygen species. Quantify degradation products via high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., density functional theory) .

Methodological Challenges and Solutions

Q. How can researchers mitigate cross-contamination risks in trichlorobutene handling?

Use inert labware (e.g., glass or PTFE) and negative-pressure fume hoods. Implement secondary containment and routine air monitoring via photoionization detectors (PID). Decontaminate spills with activated carbon or alkaline hydrolysis protocols .

Q. What statistical approaches address variability in trichlorobutene’s genotoxicity assays (e.g., Ames test)?

Apply Bayesian hierarchical models to account for inter-laboratory variability. Use positive controls (e.g., sodium azide) and blinded scoring to reduce bias. Validate results with comet assays or micronucleus tests for complementary data .

Q. How should in silico models be validated for predicting trichlorobutene’s physicochemical properties?

Compare quantitative structure-activity relationship (QSAR) predictions with experimental data (e.g., log P, vapor pressure). Use leave-one-out cross-validation and external datasets from repositories like EPA’s CompTox Chemistry Dashboard .

Data Reporting and Reproducibility

Q. What metadata is critical when publishing trichlorobutene experimental data?

Include synthesis conditions (temperature, catalyst concentration), analytical instrument parameters (e.g., GC column type), and raw data repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite standardized protocols like ASTM E1847 for toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.